2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene
Overview
Description
2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a [(methylsulfonyl)methyl] group is attached to the 1st position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1-[(methylsulfonyl)methyl]benzene typically involves the chlorination of benzene derivatives followed by sulfonylation. One common method includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the desired positions.
Sulfonylation: The chlorinated benzene derivative is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the [(methylsulfonyl)methyl] group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent side reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the sulfonyl group can lead to the formation of sulfone derivatives.
Scientific Research Applications
2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-[(methylsulfonyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and sulfonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
2,4-Dichlorobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Chloro-2,4-dimethylbenzene: Contains methyl groups instead of the sulfonyl group, leading to different reactivity and applications.
2,4-Dichloro-1-(methylthio)methylbenzene: Similar structure but with a methylthio group instead of a sulfonyl group, affecting its chemical properties.
Uniqueness: 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene is unique due to the presence of both chlorine atoms and a sulfonyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-1-(methylsulfonylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOQSEABGFEYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248256 | |
Record name | 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20018-03-5 | |
Record name | 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20018-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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